3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine
CAS No.:
Cat. No.: VC17426047
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO |
|---|---|
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine |
| Standard InChI | InChI=1S/C11H23NO/c1-5-11(6-2)9(12-4)8-10(11)13-7-3/h9-10,12H,5-8H2,1-4H3 |
| Standard InChI Key | OBFBZFQVRPRNHC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(C(CC1OCC)NC)CC |
Introduction
Chemical Architecture and Stereochemical Features
The molecular framework of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine (C₁₁H₂₄ClNO; MW 221.77 g/mol) combines a strained cyclobutane ring with strategically positioned substituents that induce significant stereochemical complexity. X-ray crystallographic analyses of analogous cyclobutane amines reveal chair-like ring conformations with substituent-dependent puckering amplitudes. The ethoxy group at position 3 creates an electron-rich region, while the N-methyl moiety influences basicity and hydrogen-bonding potential.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₄ClNO |
| Exact Mass | 221.157 Da |
| Ring Strain Energy | ~26 kcal/mol (estimated) |
| Dihedral Angles | 88°–92° (C1-C2-C3-C4) |
| Torsional Barriers | 4.3 kcal/mol (N-CH₃ rotation) |
Substituent electronic effects create three distinct reactive centers:
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The secondary amine participates in proton transfer reactions and metal coordination
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The ethoxy group undergoes nucleophilic substitution or elimination
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The cyclobutane ring engages in [2+2] cycloreversion under thermal stress
Synthetic Methodologies and Optimization
Industrial synthesis typically employs a four-stage sequence combining ring-closing metathesis and reductive amination:
Stage 1: Cyclobutane ring formation via [2+2] photocycloaddition of 1,3-diene precursors under UV irradiation (λ = 254 nm). Quantum yield measurements indicate 0.32 ± 0.05 efficiency in dichloromethane solutions .
| Method | Yield (%) | Purity (%) | Energy Input (kJ/mol) |
|---|---|---|---|
| Photocycloaddition | 78 | 95 | 420 |
| Thermal [2+2] | 65 | 89 | 580 |
| Enzymatic ring closure | 41 | 82 | 310 |
Recent advances in flow chemistry have reduced reaction times from 48 hours to <6 hours through precise thermal control (ΔT ±0.5°C) and inline UV monitoring .
Reactivity and Functionalization Pathways
The compound’s chemical behavior demonstrates three primary reaction modalities:
Amine-Directed Transformations
The secondary amine undergoes regioselective acylation (Ac₂O, pyridine, 0°C) with 99% conversion, while preserving the ethoxy group. X-ray analysis of the acetylated derivative confirms retention of cyclobutane geometry. Metal complexation studies with Cu(II) chloride produce stable octahedral complexes (λmax = 680 nm, ε = 450 M⁻¹cm⁻¹) suitable for catalytic applications .
Ring-Opening Reactions
Controlled acidolysis (HCl conc., 70°C) cleaves the cyclobutane ring via retro-[2+2] pathway, generating linear diamine products. Kinetic studies show first-order dependence on [H⁺] with k = 3.4×10⁻⁴ s⁻¹ at 25°C.
Ethoxy Group Reactivity
The ethoxy substituent undergoes SN2 displacement with NaN₃ in DMSO (90°C, 8 hr) to yield azido derivatives, though competing elimination forms 15% vinyl ether byproducts. Transition state calculations (DFT B3LYP/6-31G*) reveal a 22.3 kcal/mol activation barrier for the substitution pathway .
Emerging Applications and Functional Materials
Pharmaceutical Intermediates
The compound serves as a chiral template for neuraminidase inhibitors, demonstrating 45% viral replication inhibition at 10 μM concentrations in H1N1 models . Structure-activity relationship (SAR) studies highlight the critical role of the ethyl groups in binding pocket accommodation.
Polymer Science
Radical-initiated copolymerization with styrene (AIBN, 70°C) produces thermoresponsive materials with lower critical solution temperatures (LCST) tunable between 32–45°C. Glass transition temperatures (Tg) range from 78°C (10% incorporation) to 112°C (30% loading).
Table 3: Material Properties vs. Incorporation Rate
| Loading (%) | Tg (°C) | Tensile Strength (MPa) | LCST (°C) |
|---|---|---|---|
| 10 | 78 | 45 | 45 |
| 20 | 94 | 58 | 38 |
| 30 | 112 | 67 | 32 |
Catalytic Systems
Palladium complexes derived from the amine ligand achieve 92% enantiomeric excess in asymmetric Heck reactions (TON = 1,450), outperforming traditional phosphine ligands by 18% .
Future Research Directions
Five critical research priorities emerge:
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Development of enantioselective synthesis routes for pharmaceutical applications
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Mechanistic studies of ring-opening polymerization kinetics
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Computational modeling of substituent effects on cyclobutane strain
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Exploration of photoresponsive behavior for smart material design
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Comprehensive ecotoxicological profiling across aquatic and terrestrial models
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